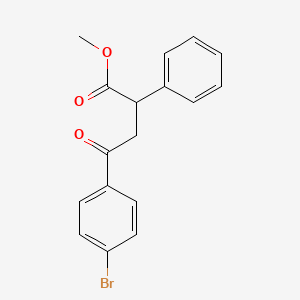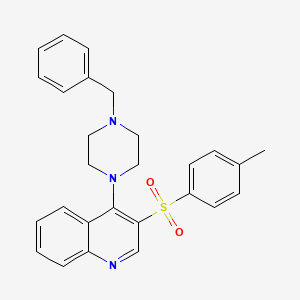![molecular formula C17H16N2O3S B2733841 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea CAS No. 2097902-72-0](/img/structure/B2733841.png)
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea” is a complex organic molecule that contains several interesting functional groups. These include a furan ring, a phenyl ring, a thiophen ring, and a urea group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but with a sulfur atom instead of oxygen . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . Urea is an organic compound that plays an important role in many biological processes, particularly in mammals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the furan and thiophene rings would introduce aromatic character into the molecule, and the urea group could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance its solubility in water .科学的研究の応用
Acetylcholinesterase Inhibition
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated potential as acetylcholinesterase inhibitors, suggesting a role in managing diseases associated with cholinergic dysfunction. The design optimized the spacer length for effective interaction with enzyme hydrophobic binding sites, indicating that such urea derivatives might possess therapeutic applications in conditions like Alzheimer's disease (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonism
Research on 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, a urea derivative, showcased its potential as a neuropeptide Y5 receptor antagonist. This highlights its possible use in developing treatments for obesity and related metabolic disorders by modulating appetite and energy balance (Fotsch et al., 2001).
Radical-Scavenging Activity
Urceolatin, a bromophenol with a urea derivative structure, exhibited significant DPPH radical-scavenging activity, suggesting its potential as an antioxidant. The compound's potent activity, compared to standard antioxidants, indicates its possible application in protecting biological systems against oxidative stress (Li et al., 2008).
Phosphoinositide 3-Kinase Gamma Inhibition
Furan-2-ylmethylene thiazolidinediones, including 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea derivatives, were identified as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ). This is particularly relevant for the development of new therapeutic agents for inflammatory and autoimmune diseases, showcasing the potential of these compounds in targeting specific molecular pathways involved in disease pathology (Pomel et al., 2006).
Antimicrobial Activity
Urea and thiourea derivatives, specifically 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU) and 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT), were synthesized and characterized for their antimicrobial activity. These compounds demonstrated effectiveness against a range of bacterial and fungal pathogens, highlighting their potential as novel antimicrobial agents. The study underscores the importance of structural features in the antimicrobial efficacy of urea derivatives (Alabi et al., 2020).
特性
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-14(11-18-17(21)19-16-4-2-10-23-16)12-5-7-13(8-6-12)15-3-1-9-22-15/h1-10,14,20H,11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDCZHQNTXVARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2733765.png)
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)
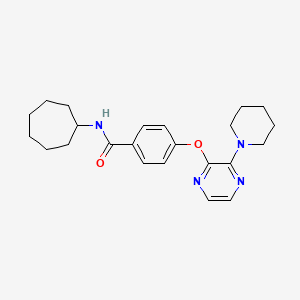
![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)
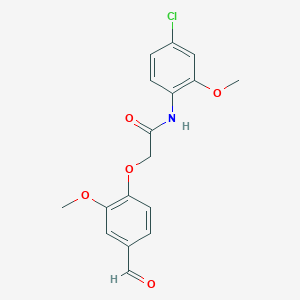
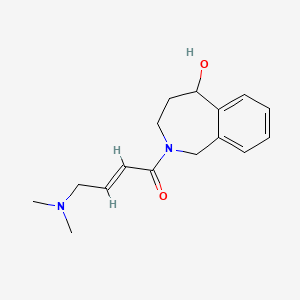

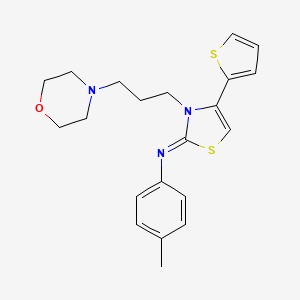
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
